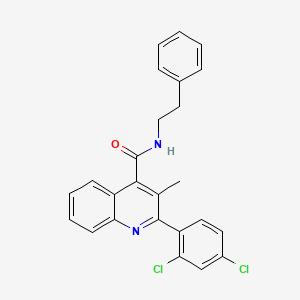![molecular formula C18H22N2O5S2 B5216156 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has gained significant attention for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since undergone extensive scientific research to understand its mechanism of action and potential benefits in cancer therapy.
Mécanisme D'action
BAY 43-9006 acts as a multi-kinase inhibitor, targeting several signaling pathways involved in cancer progression. The compound inhibits the activity of RAF kinases, which are upstream activators of MEK/ERK signaling pathway, leading to decreased cell proliferation and survival. BAY 43-9006 also inhibits the activity of VEGFR, leading to decreased angiogenesis and tumor growth.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. The compound also inhibits angiogenesis and tumor growth in preclinical models of cancer. BAY 43-9006 has been shown to have a favorable safety profile in animal studies and clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 43-9006 has several advantages for lab experiments, including its high potency and specificity for its target kinases. The compound is also commercially available and has been extensively studied in preclinical and clinical trials. However, BAY 43-9006 has some limitations, including its poor solubility in water and potential off-target effects on other kinases.
Orientations Futures
Several future directions for research on BAY 43-9006 include optimizing the compound's pharmacokinetic and pharmacodynamic properties, developing new formulations to improve its solubility and bioavailability, and exploring its potential in combination with other cancer therapies. Further research is also needed to understand the long-term safety and efficacy of BAY 43-9006 in cancer therapy.
Méthodes De Synthèse
The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-bromoaniline with ethyl 2-bromoacetate, followed by a series of reactions involving N-alkylation, N-deprotection, and sulfonation. The final compound is obtained through a coupling reaction between the intermediate product and benzylsulfonyl chloride. The synthesis process has been optimized to yield high purity and yield of BAY 43-9006.
Applications De Recherche Scientifique
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit several signaling pathways, including RAF/MEK/ERK and VEGF/VEGFR, which are crucial for tumor growth and angiogenesis. BAY 43-9006 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c19-27(24,25)17-8-6-15(7-9-17)10-12-20-18(21)11-13-26(22,23)14-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,21)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSYZTYCJEBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-chlorobenzamide)](/img/structure/B5216185.png)